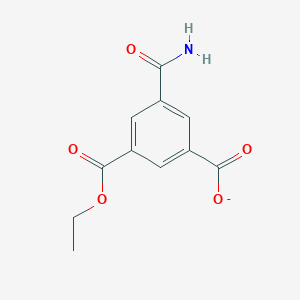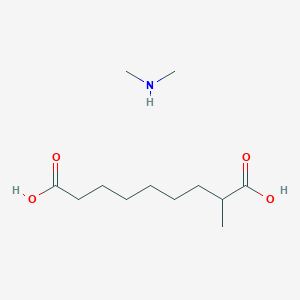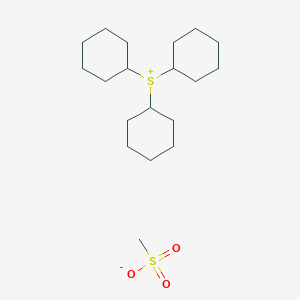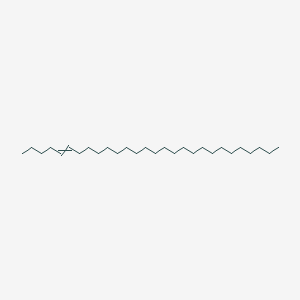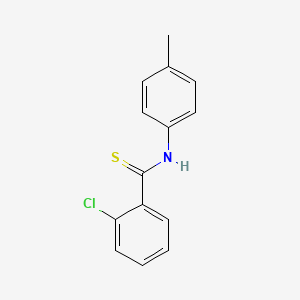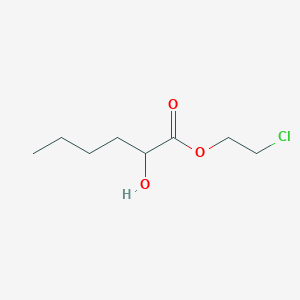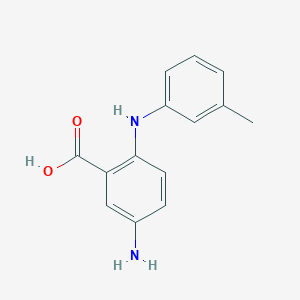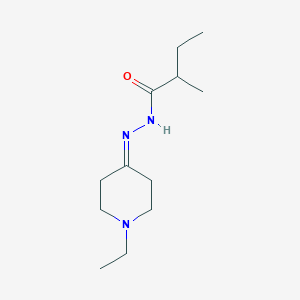![molecular formula C10H15N B14233549 Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine CAS No. 773800-69-4](/img/structure/B14233549.png)
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine is a unique organic compound characterized by its tricyclic structure. This compound is part of the adamantane family, known for its rigid and cage-like structure, which imparts unique chemical and physical properties. The compound’s structure consists of three interconnected cyclohexane rings, forming a stable and compact framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various functional group transformations. For instance, starting with a suitable diene and dienophile, the Diels-Alder reaction forms the tricyclic core. Subsequent steps may include hydrogenation, halogenation, and amination to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated tricyclic amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Studied for its potential as a molecular scaffold in drug design, providing a rigid framework that can enhance the binding affinity and specificity of bioactive compounds.
Medicine: Investigated for its antiviral and anticancer properties, with research focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the production of high-performance polymers and resins due to its stable and robust structure
Mecanismo De Acción
The mechanism of action of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid tricyclic structure allows for precise binding to these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Adamantanamine: Similar tricyclic structure but with different functional groups.
1-Nitroadamantane: Contains a nitro group instead of an amine.
Tricyclo[4.3.1.0~3,7~]decane: Another tricyclic compound with a different ring fusion pattern
Uniqueness
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine stands out due to its specific tricyclic structure and the presence of an amine group, which imparts unique reactivity and potential biological activity. Its rigid framework makes it an excellent candidate for drug design and material science applications, offering advantages in stability and specificity compared to other similar compounds.
Propiedades
Número CAS |
773800-69-4 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
tricyclo[3.3.1.13,7]dec-1-en-2-amine |
InChI |
InChI=1S/C10H15N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-8H,1-5,11H2 |
Clave InChI |
JNSUFWMKLOWCEJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(=C3N)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
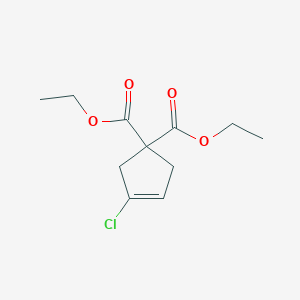
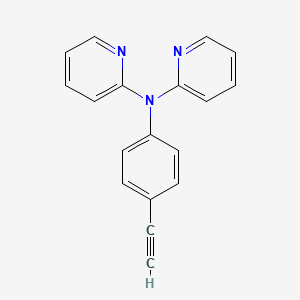
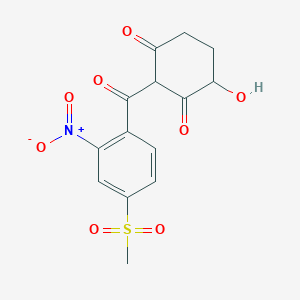
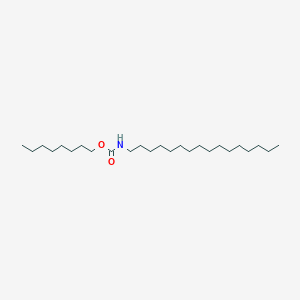
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
